HDAC Inhibitor Patent Position: Exclusive Scaffold Designation for Epigenetic Targeting
4-Aminoquinazoline-7-carboxylic acid is specifically designated as the core scaffold in a patented family of hydroxamic acid derivatives developed as histone deacetylase (HDAC) inhibitors for oncological and neurodegenerative disease applications, representing a therapeutic vector orthogonal to the well-established kinase inhibitor utility of alternative 4-aminoquinazoline substitution patterns [1]. This patent position establishes the compound as the required synthetic entry point for this chemical series, whereas generic 4-aminoquinazolines lacking the 7-carboxyl handle cannot access the patented hydroxamic acid derivatives. The patent explicitly claims derivatives of 4-aminoquinazoline-7-carboxylic acid containing hydroxamic acid by general formula I wherein R1–R4 independently constitute hydrogen, halogen, methyl, OMe, ethyne, and R5 constitutes hydrogen or halogen; n=4,5 [1].
| Evidence Dimension | Patent-protected therapeutic application vector |
|---|---|
| Target Compound Data | Core scaffold in RU2779981C1 for HDAC inhibitor hydroxamic acid derivatives |
| Comparator Or Baseline | Alternative 4-aminoquinazoline substitution patterns (6-carboxamide, 2-carboxamide, unsubstituted) – No HDAC inhibitor patent position identified |
| Quantified Difference | Exclusive HDAC inhibitor patent designation vs. kinase inhibitor-dominant applications for alternative substitution patterns |
| Conditions | Patent claims analysis; therapeutic class differentiation |
Why This Matters
Procurement of this specific substitution pattern is mandatory for accessing the HDAC inhibitor chemical space described in RU2779981C1; alternative quinazoline building blocks cannot serve as synthetic entry points for this patented series.
- [1] Osipov VN, Khachatryan DS, Gusev DV, Borisova LM. Hydroxamic Acids, Derivatives of 4-Aminoquinazoline-7-Carboxylic Acid as Inhibitors of Histone Deacetylase, and Method for Synthesis Thereof. Russian Patent RU2779981C1, 2022. View Source
